![molecular formula C22H17N3O B14453699 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-86-4](/img/structure/B14453699.png)
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an oxazole ring Azo compounds are known for their vibrant colors and are widely used in dyes and pigments
Preparation Methods
The synthesis of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine (such as 3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3,5-diphenyl-1,2-oxazole under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).
Scientific Research Applications
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to different isomeric forms that can interact with various biological pathways. The diazenyl group can participate in electron transfer reactions, influencing cellular processes and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole include other azo compounds and oxazole derivatives. For example:
4-[(E)-(3-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Another azo compound with similar structural features but different substituents, leading to variations in chemical and biological properties.
4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: An azo compound with different aromatic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the diazenyl group and the oxazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
72990-86-4 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3,5-diphenyl-1,2-oxazol-4-yl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-9-8-14-19(15-16)23-24-21-20(17-10-4-2-5-11-17)25-26-22(21)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
YEOLMFMIQWBAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


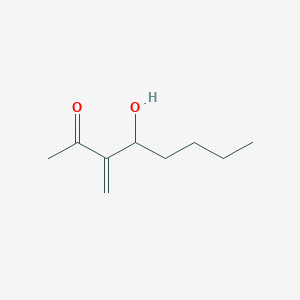
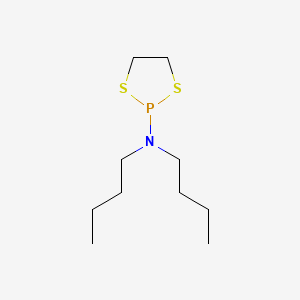



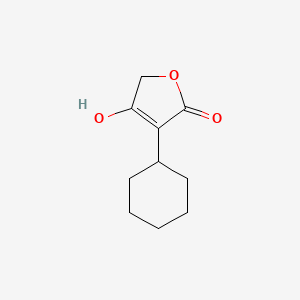
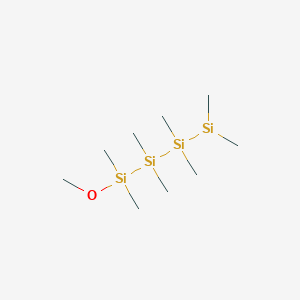
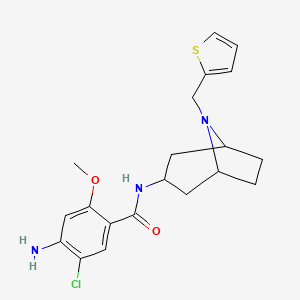



![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)

